![molecular formula C20H19NO2 B2842992 N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1798525-74-2](/img/structure/B2842992.png)
N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide is an organic compound that features a furan ring, a biphenyl group, and a carboxamide functional group
Mechanism of Action
Target of Action
The primary targets of N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets and the resulting changes will become available .
Biochemical Pathways
It is known that furan derivatives can be involved in various biochemical processes, including the synthesis of pharmaceutical medicines and natural products .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .
Result of Action
As research progresses, it is expected that more information about the effects of this compound at the molecular and cellular level will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propan-2-yl group: This step involves the alkylation of the furan ring using suitable alkylating agents.
Formation of the biphenyl group: The biphenyl moiety can be synthesized through Suzuki-Miyaura coupling reactions, which involve the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Formation of the carboxamide group: This can be achieved by reacting the biphenyl derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce primary or secondary amines.
Scientific Research Applications
N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide
- N-(1-(furan-3-yl)propan-1-yl)-[1,1’-biphenyl]-4-carboxamide
- N-(1-(furan-2-yl)propan-1-yl)-[1,1’-biphenyl]-4-carboxamide
Uniqueness
N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to the specific positioning of the furan ring and the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-15(13-16-11-12-23-14-16)21-20(22)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRJFEWIZMVRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
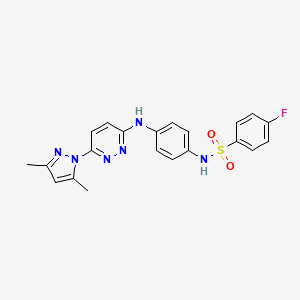
![4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2842910.png)
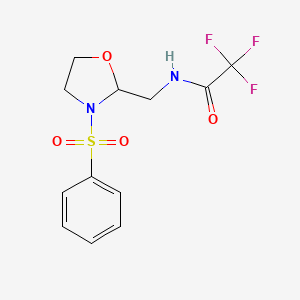
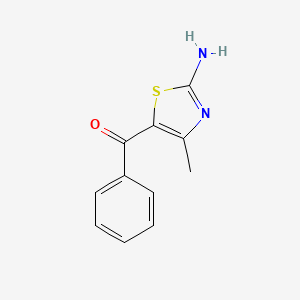
![N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2842914.png)
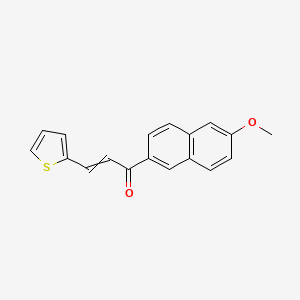
![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2842918.png)


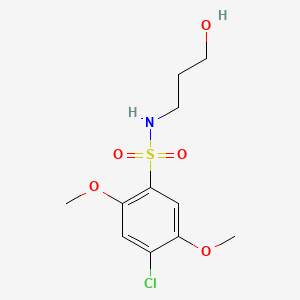
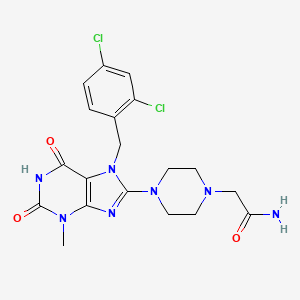
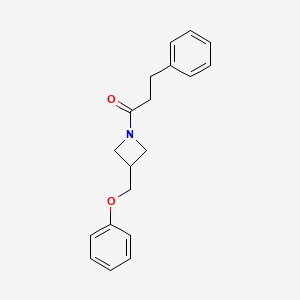
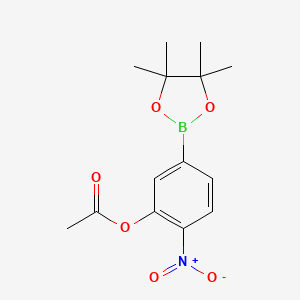
![3-(2,4-Dimethoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2842932.png)
